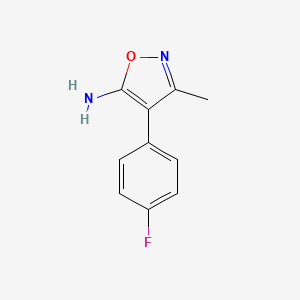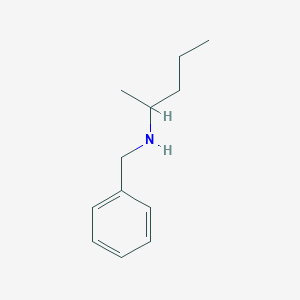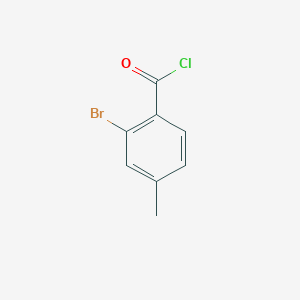
α-甲基-L-缬氨酸盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpha-Methyl-L-valine hydrochloride is a derivative of the amino acid valine. It is a compound of interest in various fields of scientific research due to its unique chemical properties and potential applications. Valine itself is an essential amino acid, meaning it must be obtained through diet as the human body cannot synthesize it. Alpha-Methyl-L-valine hydrochloride is often used in peptide synthesis and other chemical processes.
科学研究应用
Alpha-Methyl-L-valine hydrochloride has several applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex molecules.
Biology: It serves as a building block in the study of protein structure and function.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific amino acid sequences.
Industry: It is utilized in the production of various chemical products, including food additives and cosmetics
作用机制
Target of Action
Alpha-Methyl-L-Valine Hydrochloride is a derivative of the essential amino acid, Valine . Valine is a branched-chain amino acid (BCAA) that plays a crucial role in stimulating muscle growth and tissue repair . It is also a precursor in the penicillin biosynthetic pathway . .
Mode of Action
Valine, like other BCAAs, is known to interact with various enzymes and proteins involved in muscle metabolism and tissue repair .
Biochemical Pathways
Valine, and potentially Alpha-Methyl-L-Valine Hydrochloride, is involved in several biochemical pathways. Valine is part of the BCAA family, which are known to regulate skeletal muscle metabolism . The catabolism of valine starts with the removal of the amino group by transamination, giving alpha-ketoisovalerate, an alpha-keto acid, which is converted to isobutyryl-CoA through oxidative decarboxylation by the branched-chain α-ketoacid dehydrogenase complex .
Pharmacokinetics
It is known to be a solid, off-white compound with a slightly soluble property in water . Its melting point is greater than 225°C (decomposition), and it has a predicted boiling point of 217.7±23.0 °C . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Valine is known to prevent the breakdown of muscle by supplying the muscles with extra glucose responsible for energy production during physical activity .
生化分析
Biochemical Properties
Alpha-Methyl-L-valine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for certain amino acid transporters and enzymes involved in amino acid metabolism. The interactions between alpha-Methyl-L-valine hydrochloride and these biomolecules are typically characterized by binding interactions that facilitate its incorporation into metabolic pathways .
Cellular Effects
Alpha-Methyl-L-valine hydrochloride influences various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling molecules and transcription factors, leading to changes in gene expression patterns. Additionally, alpha-Methyl-L-valine hydrochloride can impact cellular metabolism by altering the flux of metabolites through metabolic pathways .
Molecular Mechanism
The molecular mechanism of alpha-Methyl-L-valine hydrochloride involves its binding interactions with specific biomolecules. It can act as an inhibitor or activator of certain enzymes, thereby influencing their activity. For instance, alpha-Methyl-L-valine hydrochloride may inhibit the activity of enzymes involved in amino acid catabolism, leading to an accumulation of certain metabolites. Additionally, it can affect gene expression by modulating the activity of transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of alpha-Methyl-L-valine hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. Over time, alpha-Methyl-L-valine hydrochloride may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that prolonged exposure to alpha-Methyl-L-valine hydrochloride can result in changes in cellular function, such as alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of alpha-Methyl-L-valine hydrochloride vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. For example, high doses of alpha-Methyl-L-valine hydrochloride may lead to disruptions in metabolic pathways and cause cellular toxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects .
Metabolic Pathways
Alpha-Methyl-L-valine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into metabolic processes. For instance, it may be metabolized by enzymes involved in amino acid catabolism, leading to the production of specific metabolites. Additionally, alpha-Methyl-L-valine hydrochloride can affect metabolic flux by altering the levels of certain metabolites .
Transport and Distribution
The transport and distribution of alpha-Methyl-L-valine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. For example, alpha-Methyl-L-valine hydrochloride may be transported into cells via amino acid transporters and subsequently distributed to various organelles .
Subcellular Localization
Alpha-Methyl-L-valine hydrochloride exhibits specific subcellular localization patterns. It may be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the compound may be localized to the mitochondria, where it can influence mitochondrial function and metabolism. The subcellular localization of alpha-Methyl-L-valine hydrochloride is crucial for its activity and function within the cell .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of alpha-Methyl-L-valine hydrochloride typically involves the esterification of L-valine followed by methylation. One common method includes adding absolute methanol to a reactor, controlling the temperature between -8°C and 10°C, and then adding thionyl chloride while stirring. After the reaction, L-valine is added under cooling conditions, and the mixture is heated and refluxed at 60-70°C for several hours. The product is then crystallized and purified .
Industrial Production Methods: Industrial production of alpha-Methyl-L-valine hydrochloride follows similar steps but on a larger scale, ensuring high purity and yield. The process involves precise control of reaction conditions and the use of standard industrial equipment to maintain consistency and efficiency .
化学反应分析
Types of Reactions: Alpha-Methyl-L-valine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding keto acids.
Reduction: Reduction reactions can convert it back to its amino acid form.
Substitution: It can participate in substitution reactions, particularly in peptide synthesis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) are used in peptide synthesis.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield keto acids, while substitution reactions typically produce peptides .
相似化合物的比较
Alpha-Methyl-D-valine: Another derivative of valine with similar properties but different stereochemistry.
L-Valine Methyl Ester: A related compound used in similar applications but with different chemical properties.
Uniqueness: Alpha-Methyl-L-valine hydrochloride is unique due to its specific stereochemistry and reactivity, making it particularly useful in peptide synthesis and other specialized applications .
属性
IUPAC Name |
(2S)-2-amino-2,3-dimethylbutanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-4(2)6(3,7)5(8)9;/h4H,7H2,1-3H3,(H,8,9);1H/t6-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXAGOKNORCIIB-RGMNGODLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@](C)(C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
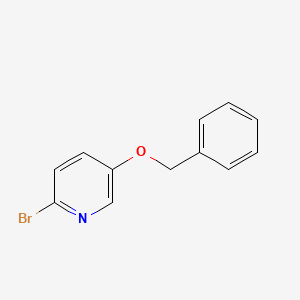

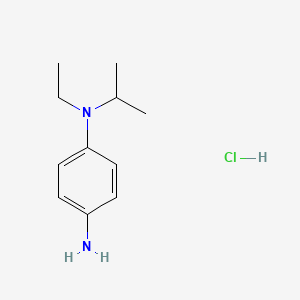
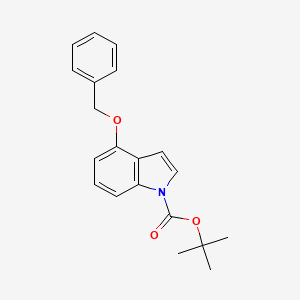
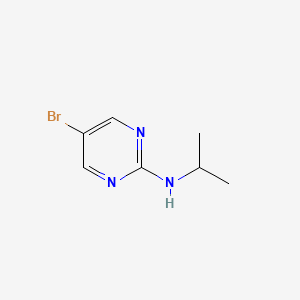
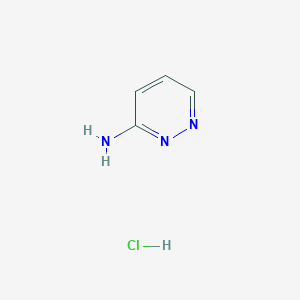
![Octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B1285337.png)
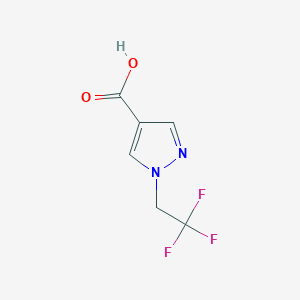
![2-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}ethanol](/img/structure/B1285341.png)
![[1-(Thiophen-2-yl)cyclohexyl]methanamine](/img/structure/B1285342.png)
